4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
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Overview
Description
4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is an organic compound that features a benzimidazole core substituted with a chloro group at the 4-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or Ruppert’s reagent (CF3SiMe3).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is explored for its potential use in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various biochemical interactions, potentially inhibiting or modulating the activity of target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 4-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole core. The presence of both chloro and trifluoromethyl groups imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
827042-62-6 |
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Molecular Formula |
C9H4ClF3N2O2 |
Molecular Weight |
264.59 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-7(14-5)8(16)17/h1-2H,(H,14,15)(H,16,17) |
InChI Key |
ORFVTSQGGLGFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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